4-(3-Fluorophenylamino)benzoic acid
Description
4-(3-Fluorophenylamino)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenylamino group substituted with a fluorine atom at the meta position. Its structure combines the electron-withdrawing fluorine atom with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, influencing its physicochemical and biological properties .
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-(3-fluoroanilino)benzoic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-2-1-3-12(8-10)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) |
InChI Key |
FHDWNFWDBSFNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Fluoro-2-(phenylamino)benzoic acid
- Structure: Differs in fluorine substitution at the ortho position of the phenylamino group (vs. meta in the title compound).
- Synthesis : Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .
- Crystallography : Exhibits intramolecular N–H⋯O hydrogen bonds and O–H⋯O dimerization, forming acid–acid dimers. Dihedral angles between aromatic rings (52.65–55.63°) indicate a twisted conformation .
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid
- Structure: Contains a sulfonylamino linker and a methyl group at the 3-position of the fluorophenyl ring.
- Properties: Higher molar mass (309.31 g/mol), density (1.462 g/cm³), and lower acidity (predicted pKa = 4.06) compared to the title compound.
4-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methylbenzoic acid
- Structure: Features a triazole-thione ring conjugated via an iminomethyl group.
Physicochemical Properties Comparison
*Estimated based on molecular formula C13H10FNO2.
Spectral Characteristics
- UV-Vis: Analogues like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid show λmax at 267–341 nm, influenced by conjugation and substituent electronics .
- NMR: For 4-Fluoro-2-(phenylamino)benzoic acid, 1H NMR (DMSO-d6) reveals aromatic protons at δ 6.8–8.0 ppm and carboxylic acid protons at δ 12.5 ppm .
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